

Spectroscopic Analysis of 4-Bromo-2-methylanisole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-methylanisole**

Cat. No.: **B088804**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-methylanisole**, a key intermediate in various synthetic organic chemistry applications, including pharmaceutical research and development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Bromo-2-methylanisole**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.29	d	1H	H-6
7.18	dd	1H	H-5
6.68	d	1H	H-3
3.84	s	3H	-OCH ₃
2.29	s	3H	-CH ₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
156.4	C-1
133.2	C-5
131.6	C-6
126.9	C-2
112.7	C-4
110.1	C-3
55.4	-OCH ₃
16.2	-CH ₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2960-2850	Medium	Aliphatic C-H Stretch
1600-1585	Strong	Aromatic C=C Stretch
1500-1400	Strong	Aromatic C=C Stretch
1250	Strong	Aryl-O Stretch (asymmetric)
1040	Strong	Aryl-O Stretch (symmetric)
900-675	Strong	C-H Out-of-plane Bend
~550	Medium-Strong	C-Br Stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
200/202	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
185/187	Moderate	[M-CH ₃] ⁺
157/159	Moderate	[M-CH ₃ -CO] ⁺
129	Low	[M-Br] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **4-Bromo-2-methylanisole** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

- Instrument: Bruker Avance 400 MHz spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 4.089 seconds
 - Sweep Width: 8223.68 Hz
 - Temperature: 298 K
- ¹³C NMR Acquisition:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Acquisition Time: 1.087 seconds
- Sweep Width: 24038.46 Hz
- Temperature: 298 K

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova). The processing involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H NMR and δ 77.16 ppm for ^{13}C NMR).

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid **4-Bromo-2-methylanisole** is placed directly onto the ATR crystal.

Instrumentation and Parameters:

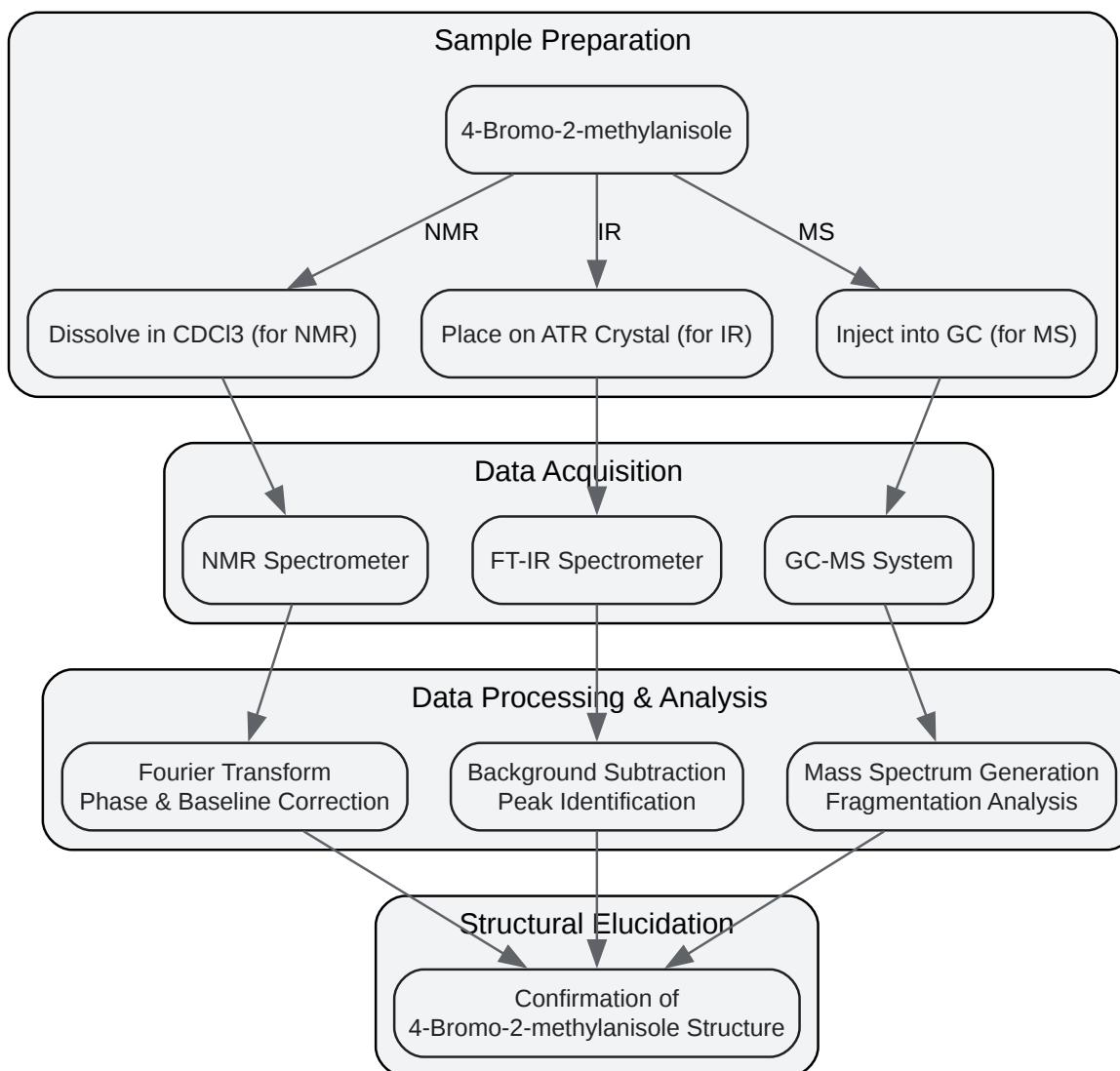
- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a diamond ATR accessory.
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then placed on the crystal, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the compound from any impurities.

Instrumentation and Parameters:


- Instrument: Agilent GC-MS system (e.g., 7890B GC coupled to a 5977A MSD).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- GC Column: HP-5ms (30 m x 0.25 mm x 0.25 μ m).
- Oven Program: Initial temperature of 50°C, ramped to 250°C at 10°C/min.
- Mass Range: 50-500 m/z.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information for structural elucidation. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (approximately 1:1 ratio for ^{79}Br and ^{81}Br isotopes).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of an organic compound like **4-Bromo-2-methylanisole**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **4-Bromo-2-methylanisole**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-2-methylanisole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088804#spectroscopic-data-of-4-bromo-2-methylanisole-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com